3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine
Overview
Description
3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group attached to the thiadiazole ring, along with N,N-dimethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carbonyl compound, such as formic acid or formaldehyde, under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions.
N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylamine group. This can be accomplished by reacting the intermediate compound with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or secondary amines can be formed.
Oxidation Products: Sulfoxides or sulfones are typical products of oxidation reactions.
Cyclization Products: Formation of fused heterocyclic compounds can occur through cyclization reactions.
Scientific Research Applications
3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of antimicrobial, antifungal, or anticancer drugs.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties. Thiadiazole derivatives are known for their applications in organic electronics and photovoltaics.
Chemical Biology: The compound can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1,2,4-thiadiazole: Lacks the N,N-dimethylamine group, which may affect its reactivity and biological activity.
N,N-dimethyl-1,2,4-thiadiazol-5-amine: Lacks the chloromethyl group, which may influence its chemical properties and applications.
3-(methylthio)-N,N-dimethyl-1,2,4-thiadiazol-5-amine:
Uniqueness
3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the chloromethyl and N,N-dimethylamine groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3S/c1-9(2)5-7-4(3-6)8-10-5/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINIJPFNXSOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NS1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.